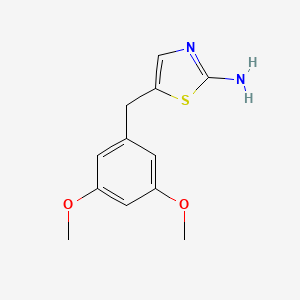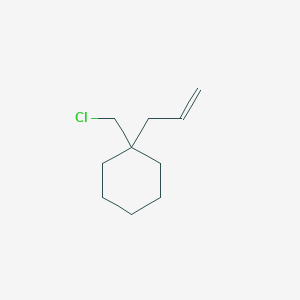
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: One approach involves the alkylation of cyclohexane with chloromethyl and prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: Another method involves the use of a Grignard reagent, where cyclohexylmagnesium bromide reacts with chloromethyl and prop-2-en-1-yl halides under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may serve as a building block for the development of new drugs or therapeutic agents.
Materials Science: It can be used in the synthesis of polymers or other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
1-(Prop-2-en-1-yl)cyclohexane: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
InChI-Schlüssel |
WQSUNJHADLCXAM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCCCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


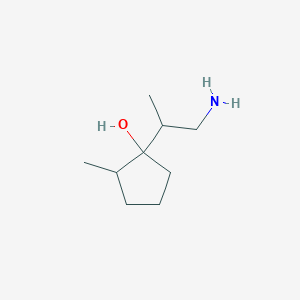
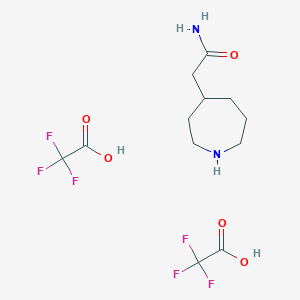

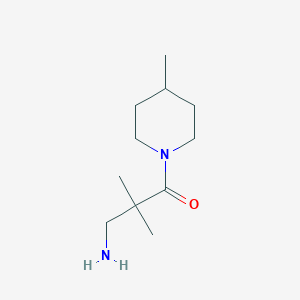
![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)
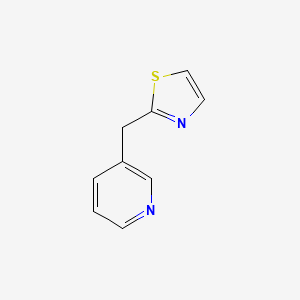
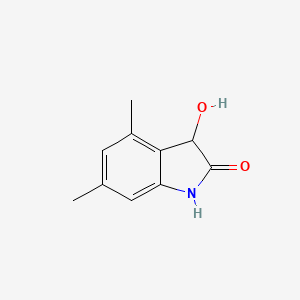
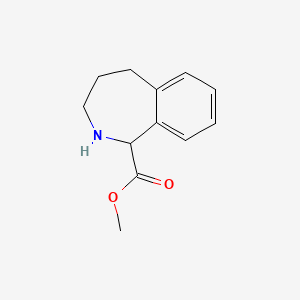
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
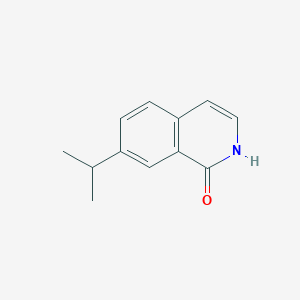
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
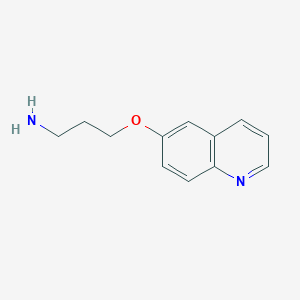
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
